![molecular formula C9H7N3O2 B2572477 4-nitro-1-phenyl-1H-pyrazole CAS No. 3994-48-7](/img/structure/B2572477.png)
4-nitro-1-phenyl-1H-pyrazole
Overview
Description
4-Nitro-1-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms and a nitro group at the fourth position. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and material science. The presence of the nitro group enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-1-phenyl-1H-pyrazole typically involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds. One common method includes the reaction of phenylhydrazine with 4-nitroacetophenone under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, controlled reaction conditions to ensure high yield and purity, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon with hydrogen gas or sodium borohydride.
Substitution: Concentrated nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-amino-1-phenyl-1H-pyrazole.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 4-nitro-1-phenyl-1H-pyrazole exhibit promising anticancer properties. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species. For instance, when coordinated with copper(II), it enhances the production of these species, which are crucial for triggering programmed cell death in cancerous cells.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. It has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Studies have shown that modifications to the pyrazole ring can enhance its potency against specific pathogens, including resistant strains .
Enzyme Inhibition
this compound has been identified as a potential inhibitor of certain enzymes, including histone deacetylases (HDACs). In a study targeting HDAC6, a derivative of this compound exhibited significant anti-inflammatory and antinecroptotic activity, suggesting its utility in treating acute liver injury and other inflammatory conditions .
Agrochemical Applications
The unique structure of this compound allows it to serve as an intermediate in the synthesis of various agrochemicals. Its derivatives can be modified to create effective pesticides and herbicides. The nitro group in the compound contributes to its biological activity, making it suitable for developing novel agricultural agents that can combat pests and diseases in crops .
Materials Science
In materials science, this compound is being explored for its potential use in creating advanced materials such as dyes and polymers. The compound can be utilized as a precursor for synthesizing azo dyes through diazotization reactions, which are valuable in textile and cosmetic industries .
Case Study 1: Anticancer Research
A study conducted on the effects of this compound derivatives on cancer cell lines revealed that specific modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells. These findings support further exploration into this class of compounds for cancer therapy.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound showed superior activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. This highlights its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 4-nitro-1-phenyl-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules. Additionally, the pyrazole ring can interact with active sites of enzymes, inhibiting their activity or modulating their function. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
1-Phenyl-1H-pyrazole: Lacks the nitro group, resulting in different reactivity and applications.
4-Amino-1-phenyl-1H-pyrazole: Contains an amino group instead of a nitro group, leading to different chemical properties and biological activities.
3,5-Dimethyl-1-phenyl-1H-pyrazole: Substituted at different positions, affecting its steric and electronic properties.
Uniqueness: 4-Nitro-1-phenyl-1H-pyrazole is unique due to the presence of the nitro group, which significantly influences its reactivity and potential applications. The nitro group enhances its ability to participate in redox reactions and electrophilic substitution, making it a valuable compound in various chemical and biological research fields.
Biological Activity
4-Nitro-1-phenyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by various studies and data.
Chemical Structure and Properties
This compound (C9H7N3O2) features a pyrazole ring with a nitro group at the 4-position and a phenyl group at the 1-position. The presence of these functional groups contributes to its biological activity, influencing interactions with various biological targets.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
- Several studies have demonstrated that pyrazole derivatives exhibit anti-inflammatory effects. For instance, compounds derived from pyrazole have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study, compounds similar to this compound displayed up to 85% inhibition of TNF-α at concentrations comparable to dexamethasone, a standard anti-inflammatory drug .
2. Antimicrobial Activity
- Pyrazole derivatives, including this compound, have been evaluated for antimicrobial properties against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria such as E. coli and S. aureus, with some derivatives showing enhanced activity due to specific structural modifications .
3. Anticancer Properties
- The anticancer potential of pyrazole derivatives has been explored extensively. For example, certain analogs have demonstrated cytotoxicity against cancer cell lines such as HCT116 and MCF-7, with IC50 values in the low micromolar range . Mechanistic studies suggest that these compounds may induce apoptosis and cell cycle arrest in cancer cells.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anti-inflammatory | Up to 85% inhibition of TNF-α | |
Antimicrobial | Effective against E. coli and S. aureus | |
Anticancer | IC50 values: HCT116 (1.1 µM), MCF-7 (3.3 µM) |
Case Studies
Case Study 1: Anti-inflammatory Evaluation
In a comparative study, various pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity through in vitro assays measuring TNF-α and IL-6 levels. The results indicated that modifications at the phenyl ring significantly enhanced anti-inflammatory effects, highlighting the importance of structural design in drug development .
Case Study 2: Antimicrobial Screening
A series of novel pyrazoles were tested against multiple bacterial strains using standard agar diffusion methods. Among them, derivatives containing aliphatic amide linkages exhibited superior antimicrobial activity, suggesting that specific functional groups can enhance efficacy against resistant strains .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Pathways: Compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammation.
- Modulation of Cytokine Production: By reducing cytokine levels, these compounds help mitigate inflammatory responses.
- Induction of Apoptosis in Cancer Cells: Certain derivatives trigger apoptotic pathways in cancer cells through oxidative stress mechanisms.
Properties
IUPAC Name |
4-nitro-1-phenylpyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATFOGDERDNVMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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